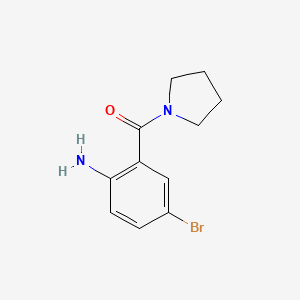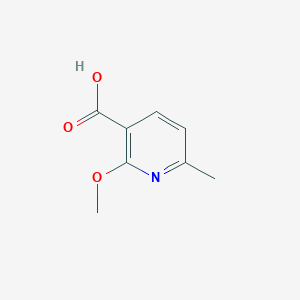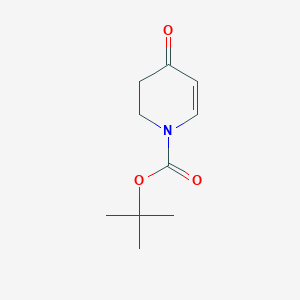
3-Bromo-2-ethoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-ethoxybenzaldehyde is a compound that can be related to various substituted benzaldehydes, which are often used as intermediates in the synthesis of more complex organic molecules. While the provided papers do not directly discuss 3-Bromo-2-ethoxybenzaldehyde, they do provide insights into the synthesis, molecular structure, and reactivity of similar brominated benzaldehydes, which can be extrapolated to understand the properties and potential reactions of 3-Bromo-2-ethoxybenzaldehyde.
Synthesis Analysis
The synthesis of substituted benzaldehydes can involve selective bromination techniques. For instance, a palladium-catalyzed ortho-bromination has been used to synthesize substituted 2-bromobenzaldehydes from benzaldehydes, with a directing group facilitating the reaction . Additionally, a one-pot allylboration-Heck reaction has been developed for the synthesis of 3-methyleneindan-1-ols from 2-bromobenzaldehydes, which demonstrates the potential for creating complex structures from simple brominated precursors . These methods could potentially be adapted for the synthesis of 3-Bromo-2-ethoxybenzaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated benzaldehydes can be significantly affected by the presence of the bromine atom. For example, the crystal structure of 2-bromo-5-hydroxybenzaldehyde shows that the bromine atom can cause deviations from the plane of the benzene ring . Similarly, the introduction of bromine into 2,3-dimethoxybenzaldehyde has been shown to affect the intermolecular interactions and the crystalline arrangement of the molecules . These structural insights suggest that the bromine atom in 3-Bromo-2-ethoxybenzaldehyde would also influence its molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
Brominated benzaldehydes can undergo various chemical reactions, which can be influenced by the position of the bromine atom and the presence of other functional groups. For instance, the reaction of p-bromobenzaldehyde with α-ethoxycrotyltributyltin has been shown to be controllable in terms of chemo-, regio-, and stereochemistry . The reactivity of 3-Bromo-2-ethoxybenzaldehyde would likely be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the ethoxy group, which could affect its participation in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzaldehydes can be studied using various spectroscopic techniques. For example, FT-IR and FT-Raman spectroscopy, along with density functional theory (DFT) calculations, have been used to study the spectral properties of 5-bromo-2-methoxybenzaldehyde . These studies provide information on the most stable conformers, electronic properties, and thermodynamic functions, which are essential for understanding the behavior of these compounds under different conditions. The properties of 3-Bromo-2-ethoxybenzaldehyde would likely be similar, with the potential for unique characteristics due to its specific substituents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of 3-Bromo-2-ethoxybenzaldehyde has been achieved using o-hydroxybenzaldehyde, primary amine, and bromoethane through simple two-step reactions under mild conditions, achieving a good yield of up to 83%. The structure of the product was confirmed through various spectroscopic methods (Zhang, 2014).
Chemical Reactions and Catalysis
- In the field of chemical reactions and catalysis, 3-Bromo-2-ethoxybenzaldehyde plays a role in various transformations. For instance, its derivatives have been used in the Reformatsky reaction with ethyl bromoacetate in the presence of indium to yield β-hydroxyesters (Bang et al., 2002).
Analytical Applications
- The compound has been utilized in analytical chemistry, such as in the determination of 3-bromo-4-hydroxybenzaldehyde by gas chromatography. This method is notable for its simplicity, accuracy, and precision (Shi, 2000).
Molecular Interactions and Vibrational Studies
- Raman spectroscopic studies have been conducted to analyze molecular interactions in binary mixtures involving compounds like 4-ethoxybenzaldehyde. These studies help in understanding the behavior of such compounds at a molecular level (Ramakrishnan et al., 2009).
Antioxidant Activity
- Some derivatives of 3-Bromo-2-ethoxybenzaldehyde, such as 3-bromo-4,5-dihydroxybenzaldehyde, have been investigated for their antioxidant properties. These studies have found significant radical scavenging effects, highlighting the potential of these compounds in medicinal or food applications (Wang, 2012).
Synthesis of Complex Molecules
- It has been utilized in the synthesis of complex molecules, such as macrocyclic Zn(II) complexes, which have applications in catalysis for reactions like the oxidation of benzyl alcohol (Wang et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
3-bromo-2-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMCRTCUKJLPLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid](/img/structure/B1322432.png)
![1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone](/img/structure/B1322436.png)

![Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1322441.png)




![5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1322454.png)




